molecular formula C16H10F3NO3 B12626586 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one CAS No. 921932-45-8

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12626586
CAS No.: 921932-45-8
M. Wt: 321.25 g/mol
InChI Key: CFZKJZPNYPBAAN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one is a chemical compound known for its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with 4,4,4-trifluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted products with nucleophiles.

Scientific Research Applications

4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in having a trifluoromethyl group but differs in the aromatic substituent.

    4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid: Similar in having a trifluoromethyl and nitrophenyl group but differs in the overall structure.

Properties

CAS No.

921932-45-8

Molecular Formula

C16H10F3NO3

Molecular Weight

321.25 g/mol

IUPAC Name

4,4,4-trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)10-14(15(21)12-4-2-1-3-5-12)11-6-8-13(9-7-11)20(22)23/h1-10H

InChI Key

CFZKJZPNYPBAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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